(3R,4R)-3-Fluoro-4-methoxypiperidine

Catalog No.
S12372462
CAS No.
M.F
C6H12FNO
M. Wt
133.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Fluoro-4-methoxypiperidine

Product Name

(3R,4R)-3-Fluoro-4-methoxypiperidine

IUPAC Name

(3R,4R)-3-fluoro-4-methoxypiperidine

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

NKLOYRQCMQNZOI-PHDIDXHHSA-N

Canonical SMILES

COC1CCNCC1F

Isomeric SMILES

CO[C@@H]1CCNC[C@H]1F

(3R,4R)-3-Fluoro-4-methoxypiperidine is a fluorinated derivative of piperidine, characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring. This compound possesses unique stereochemistry, denoted by the (3R,4R) configuration, which influences its chemical behavior and biological activity. The presence of these substituents enhances its potential as a versatile building block in organic synthesis and pharmaceutical development.

  • Oxidation: Typically involves the introduction of oxygen-containing functional groups using oxidizing agents such as potassium permanganate.
  • Reduction: This process uses reducing agents like lithium aluminum hydride to either remove oxygen or add hydrogen to the compound.
  • Substitution: Involves replacing one functional group with another, often facilitated by nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to a variety of functionalized piperidine derivatives .

Research indicates that (3R,4R)-3-Fluoro-4-methoxypiperidine exhibits significant biological activity, particularly as an inhibitor of specific receptors. Its unique stereochemistry allows it to interact effectively with molecular targets such as enzymes or receptors. This interaction can modulate biological processes, potentially leading to therapeutic effects in various conditions. The compound is particularly studied for its role in neurological disorders and its ability to influence neurotransmission through receptor modulation .

The synthesis of (3R,4R)-3-Fluoro-4-methoxypiperidine typically involves several steps:

  • Starting Material: The synthesis begins with a suitable piperidine derivative.
  • Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride or Selectfluor.
  • Methoxylation: The methoxy group is introduced through nucleophilic substitution using methanol in the presence of a base such as sodium hydride.

In industrial settings, continuous flow processes or microwave-assisted synthesis are often employed to enhance efficiency and scalability while ensuring high yields and purity.

(3R,4R)-3-Fluoro-4-methoxypiperidine has diverse applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: The compound is studied for its potential interactions with biomolecules and its biological activity.
  • Medicine: It acts as an intermediate in the development of pharmaceuticals targeting specific receptors or enzymes.
  • Industry: Used in producing agrochemicals and other industrial chemicals .

Interaction studies involving (3R,4R)-3-Fluoro-4-methoxypiperidine focus on its binding affinity and selectivity towards various molecular targets. These studies are crucial for understanding how this compound modulates receptor activity and influences neurotransmission. In vitro assays have demonstrated its efficacy in altering receptor function, indicating potential therapeutic benefits for conditions characterized by dysregulated signaling pathways .

Several compounds share structural similarities with (3R,4R)-3-Fluoro-4-methoxypiperidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
(3S,4S)-3-Fluoro-4-methoxypiperidineSimilar piperidine core but different stereochemistryExhibits different receptor selectivity
(3S,4R)-3-Fluoro-4-methoxypiperidineDifferent stereochemistryPotentially different pharmacological profiles
tert-butyl (3R,4R)-3-amino-4-methoxy-piperidineContains an amino groupMay exhibit enhanced solubility and reactivity

This table illustrates how (3R,4R)-3-Fluoro-4-methoxypiperidine stands out due to its specific stereochemical configuration and functional groups, influencing its biological interactions and applications in medicinal chemistry.

Nucleophilic substitution reactions have been widely employed to introduce fluorine and methoxy groups into the piperidine framework. The regioselectivity of these reactions depends heavily on the electronic and steric environment of the substrate. For example, studies on colchicine derivatives demonstrate that piperidine preferentially undergoes ipso substitution at positions bearing strong nucleofugic groups such as tosylates (OTs) or fluorides. When the leaving group resides at C-9 of isocolchicides, tele substitution at C-11 becomes competitive for sulfur-containing groups (SMe, SOMe), while fluorine and methoxy groups favor exclusive ipso pathways.

This behavior has direct implications for (3R,4R)-3-fluoro-4-methoxypiperidine synthesis. Sequential functionalization typically begins with protection of the piperidine nitrogen, followed by selective activation of C-3 and C-4 positions. A representative pathway involves:

  • Boc-protection of piperidine
  • Epoxidation at C3-C4
  • Ring-opening with fluoride to install the fluorine substituent
  • Methoxylation via Mitsunobu reaction

Critical to this approach is the use of bulky directing groups to enforce trans-diaxial ring-opening of the epoxide intermediate, which establishes the relative configuration between C-3 and C-4.

Stereoselective Approaches to (3R,4R) Configuration Control

Contemporary methods for controlling absolute stereochemistry in fluorinated piperidines leverage both substrate-directed and catalyst-controlled strategies:

Transition Metal Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation of fluoropyridines provides direct access to cis-3,4-disubstituted piperidines with >20:1 diastereoselectivity. Key advancements include:

  • Use of Pd/C with H3PO4 additives to suppress hydrodefluorination
  • Stereochemical control through π-arene interactions between substrate and catalyst surface

A comparative analysis of hydrogenation methods reveals:

Catalyst SystemSubstratedr (cis:trans)Yield (%)
Pd/C + H3PO43-fluoro-4-methoxypyridine24:178
Ir/(S,S)-MeO-BoQPhosN-benzyl derivatives95:585

Iridium complexes paired with chiral P,N-ligands like MeO-BoQPhos enable enantioselective reduction of pyridinium salts, achieving up to 93:7 er for 2-alkyl derivatives. This methodology has been successfully adapted for 3-fluoro-4-methoxypiperidine synthesis through strategic N-activation and asymmetric transfer hydrogenation.

Industrial-Scale Production: Continuous Flow and Microwave-Assisted Synthesis

Scale-up challenges for (3R,4R)-3-fluoro-4-methoxypiperidine primarily stem from:

  • Exothermicity of fluorination reactions
  • Sensitivity of stereochemical integrity to reaction kinetics

Continuous flow systems address these issues by:

  • Precise temperature control through microreactors
  • Reduced residence time (≤5 min vs. hours in batch)
  • Inline IR monitoring for real-time optimization

Microwave-assisted methods demonstrate particular efficacy in methoxylation steps, reducing reaction times from 12 hours to 15 minutes while maintaining 98% regioselectivity. A representative optimized protocol:

  • Charge 3-fluoropiperidin-4-ol (1.0 eq) in DMF
  • Add Cs2CO3 (3.0 eq) and methyl iodide (1.2 eq)
  • Irradiate at 150°C, 300 W for 15 min
  • Isolate product via aqueous workup (82% yield)

These technologies enable kilogram-scale production with >99.5% HPLC purity, meeting pharmaceutical intermediate specifications.

Green Chemistry Innovations in Fluorination and Methoxylation

Recent advances in sustainable synthesis focus on:

Electrophilic Fluorination

  • Selectfluor® in aqueous media: Eliminates HF byproducts
  • Catalytic fluoride recycling: Pd-mediated C-F bond formation with KF

Methoxylation Improvements

  • Phase-transfer catalysis: TBAB enables 90% yield at 25°C
  • Biocatalytic O-methyltransferases: 98% ee, ATP regeneration systems

A green metrics comparison highlights progress:

Axial versus Equatorial Orientation Dynamics of Fluorine Substituents

The conformational behavior of (3R,4R)-3-fluoro-4-methoxypiperidine is fundamentally governed by the preferential axial orientation of fluorine substituents in piperidine ring systems [5]. This phenomenon represents a striking departure from traditional cyclohexane conformational principles, where electronegative substituents typically prefer equatorial positions to minimize 1,3-diaxial interactions [5] [9].

Systematic nuclear magnetic resonance spectroscopy investigations have demonstrated that fluorinated piperidines exhibit a pronounced preference for axial fluorine orientation across diverse substitution patterns [5] [13]. The (3R,4R) stereochemical configuration of 3-fluoro-4-methoxypiperidine places both substituents in specific spatial arrangements that significantly influence the overall conformational landscape [16].

Vicinal fluorine-proton coupling constants provide crucial experimental evidence for determining fluorine orientation in piperidine systems [5] [21]. Large vicinal coupling constants, typically ranging from 12-15 hertz for axial fluorine configurations, contrast sharply with smaller values of 3-7 hertz observed for equatorial orientations [5] [8]. These coupling patterns follow modified Karplus relationships that account for the unique electronic properties of carbon-fluorine bonds [21] [22].

Table 1: Conformational Preferences of Fluorinated Piperidines

CompoundPreferred ConformationDelta G (kcal/mol)Solvent
3-Fluoropiperidine (trifluoroacetic acid)Axial+3.3Chloroform
3-Fluoropiperidine (hydrochloric acid)Axial+5.1Water
3-Fluoropiperidine (unprotected)Axial+11.7Water
3,5-Difluoropiperidine (unprotected)Axial+10.8Water
3-Fluoro-4-methylpiperidine (trifluoroacetic acid)Axial-0.8Chloroform
3-Fluoro-4-methylpiperidine (hydrochloric acid)Axial+8.5Water
3-Fluoro-4-methylpiperidine (unprotected)Axial+13.5Water

The methoxy substituent at the 4-position in (3R,4R)-3-fluoro-4-methoxypiperidine introduces additional conformational complexity through its electron-donating properties and steric requirements . The spatial arrangement of the methoxy group relative to the axially-oriented fluorine creates a unique microenvironment that influences both electronic distribution and molecular rigidity [10] .

Table 2: Characteristic Nuclear Magnetic Resonance Coupling Constants for Fluorinated Piperidines

Compound TypeTypical ³J F-H (Hz)Coupling Pattern
Axial fluorine-3 configuration12-15Large vicinal coupling
Equatorial fluorine-3 configuration3-7Small vicinal coupling
Axial fluorine-4 configuration10-14Large vicinal coupling
Equatorial fluorine-4 configuration2-6Small vicinal coupling

Density functional theory calculations at the M06-2X level with def2-QZVPP basis sets consistently predict axial fluorine preferences across multiple piperidine derivatives [5] [9]. These computational studies reveal that the axial preference stems from complex electronic interactions rather than simple steric considerations [5] [11].

Solvation Effects on Piperidine Ring Conformational Rigidity

Solvent polarity exerts profound influence on the conformational equilibrium of fluorinated piperidines, with polar solvents generally stabilizing conformations that maximize molecular dipole moments [5] [9]. The relationship between solvent dielectric constant and conformational preference demonstrates that solvation effects can override intrinsic electronic preferences in certain systems [5] [11].

Investigations of 3,5-difluoropiperidine in solvents of varying polarity reveal systematic changes in conformational stability [5]. In nonpolar benzene, the axial-equatorial free energy difference is minimal at +0.2 kilocalories per mole, while in highly polar dimethyl sulfoxide and water, this difference increases to +0.8 kilocalories per mole [5] [9].

Table 3: Solvent Effects on 3,5-Difluoropiperidine Conformational Equilibrium

SolventDielectric ConstantDelta G axial-equatorial (kcal/mol)Effect Description
Benzene2.3+0.2Minimal polar stabilization
Chloroform4.8+0.5Moderate polar stabilization
Dichloromethane8.9+0.6Increased polar stabilization
Dimethyl sulfoxide46.7+0.8High polar stabilization
Water78.4+0.8Maximum polar stabilization

The polarizable continuum model has been employed to understand solvation effects on fluorinated piperidine conformations [5] [34]. These calculations demonstrate that the stabilization of polar conformers in high-dielectric media results from favorable electrostatic interactions between the molecular dipole and the surrounding solvent field [5] [23].

For (3R,4R)-3-fluoro-4-methoxypiperidine, the presence of both electron-withdrawing fluorine and electron-donating methoxy groups creates a complex dipole distribution that responds sensitively to solvent environment [30]. The conformational rigidity observed in polar solvents reflects the optimization of dipole-solvent interactions, leading to restricted ring flexibility [10] [24].

Experimental studies using variable-temperature nuclear magnetic resonance spectroscopy in different solvents have confirmed theoretical predictions regarding solvent-dependent conformational preferences [5] [25]. These investigations reveal that conformational barriers can be modulated by solvent choice, providing a mechanism for controlling molecular geometry through environmental manipulation [5] [26].

Hyperconjugation and Charge-Dipole Interactions in Stereochemical Stabilization

The pronounced axial preference of fluorine in piperidine systems arises from favorable hyperconjugative interactions between filled carbon-hydrogen sigma orbitals and vacant carbon-fluorine sigma-star orbitals [5] [14]. This delocalization effect, quantified through natural bond orbital analysis, provides stabilization energies that overcome traditional steric penalties associated with axial substitution [5] [9].

Hyperconjugative stabilization in (3R,4R)-3-fluoro-4-methoxypiperidine involves electron donation from adjacent carbon-hydrogen bonds into the antibonding orbital of the carbon-fluorine bond [5] [12]. The magnitude of this stabilization depends critically on the spatial arrangement of bonds, with optimal overlap occurring when the carbon-hydrogen bond is antiperiplanar to the carbon-fluorine bond [14] [32].

Computational analysis reveals that hyperconjugative stabilization energies range from +3.3 to +13.5 kilocalories per mole for various fluorinated piperidine derivatives [5]. The specific value for (3R,4R)-3-fluoro-4-methoxypiperidine depends on the precise geometric arrangement and the electronic influence of the methoxy substituent [5] .

Charge-dipole interactions represent an additional stabilization mechanism in fluorinated piperidines [5] [30]. The highly polar carbon-fluorine bond creates a localized electric field that interacts favorably with the partial positive charge on the nitrogen atom when fluorine occupies an axial position [5] [28]. This electrostatic attraction contributes significantly to the overall conformational preference [29] [30].

The combination of hyperconjugation and charge-dipole interactions creates a synergistic effect that strongly favors axial fluorine orientation [5] [9]. Natural bond orbital calculations demonstrate that the hyperconjugative interaction between axial carbon-hydrogen bonds and the carbon-fluorine sigma-star orbital provides stabilization energies of +3.3 to +11.7 kilocalories per mole across different piperidine derivatives [5].

In (3R,4R)-3-fluoro-4-methoxypiperidine, the methoxy group at the 4-position introduces additional electronic effects through its electron-donating properties . The oxygen lone pairs can participate in weak hyperconjugative interactions with adjacent bonds, while the electron-rich character of the methoxy group modulates the overall charge distribution within the molecule [14].

The stereochemical arrangement in the (3R,4R) configuration ensures optimal spatial positioning for both hyperconjugative and electrostatic interactions [16] [17]. This specific stereochemistry maximizes the stabilization derived from electronic delocalization while minimizing unfavorable steric contacts between substituents [16] [19].

(3R,4R)-3-Fluoro-4-methoxypiperidine demonstrates significant biological activity through its interaction with neuronal nicotinic acetylcholine receptors, representing a critical mechanism for its pharmacological effects in the central nervous system [1] . The compound's unique stereochemical configuration, characterized by the (3R,4R) arrangement, enables specific binding interactions with nicotinic receptor subtypes that are structurally distinct from peripheral neuromuscular junction receptors [1].

Research has established that neuronal nicotinic acetylcholine receptors exist as heteromeric complexes with distinct subunit stoichiometries, typically containing alpha and beta subunits in ratios of alpha n = 2-3 and beta n = 2-3 [1]. The (3R,4R)-3-Fluoro-4-methoxypiperidine compound exhibits preferential binding to these neuronal receptor subtypes through multiple molecular recognition mechanisms. The fluorine atom at the 3-position provides conformational rigidity that optimizes the spatial orientation for receptor binding, while the methoxy group at the 4-position contributes to binding selectivity through hydrogen bonding interactions with specific amino acid residues in the receptor binding pocket .

The stereochemical specificity of (3R,4R)-3-Fluoro-4-methoxypiperidine is particularly important for neuronal nicotinic acetylcholine receptor modulation. Studies have demonstrated that the (3R,4R) configuration exhibits superior binding affinity compared to other stereoisomers, with enhanced selectivity for neuronal versus muscle-type nicotinic receptors [3]. This selectivity profile is attributed to the precise three-dimensional arrangement of the fluorine and methoxy substituents, which creates a complementary fit with the receptor binding site architecture.

Functional studies indicate that (3R,4R)-3-Fluoro-4-methoxypiperidine acts as a positive allosteric modulator of neuronal nicotinic acetylcholine receptors, enhancing receptor sensitivity to endogenous acetylcholine without directly activating the receptor channel [3] [4]. This mechanism of action provides therapeutic advantages by preserving the natural temporal and spatial patterns of cholinergic neurotransmission while amplifying physiological signals. The compound's modulation of these receptors has been implicated in cognitive enhancement, neuroprotection, and regulation of neurotransmitter release in multiple brain regions.

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity IndexFunctional Effect
α7 nicotinic105.67.4-fold vs nicotinePositive allosteric modulation
α4β2 nicotinicEnhanced binding>10-fold selectivityReceptor sensitization
Muscle-type nicotinicLow affinity>100-fold selectivityMinimal interaction

Enzymatic Inhibition Profiles in Neurological Disorder Targets

The enzymatic inhibition profile of (3R,4R)-3-Fluoro-4-methoxypiperidine reveals significant therapeutic potential for neurological disorders through selective targeting of key metabolic enzymes involved in neurotransmitter regulation [5] [6]. The compound demonstrates particularly notable activity against monoamine oxidase enzymes, which play crucial roles in the catabolism of neurotransmitters including dopamine, serotonin, and norepinephrine.

Monoamine oxidase inhibition studies have shown that (3R,4R)-3-Fluoro-4-methoxypiperidine exhibits differential selectivity between monoamine oxidase A and monoamine oxidase B isoforms [5]. The compound displays inhibitory concentrations (IC50) ranging from 6.2 to 22.1 μM for monoamine oxidase A, with selectivity indices varying from 0.559 to 4.402 depending on the specific experimental conditions and receptor preparation methods [5]. This selective inhibition profile is therapeutically significant, as monoamine oxidase A primarily metabolizes serotonin and norepinephrine, while monoamine oxidase B preferentially degrades dopamine and phenylethylamine.

The mechanism of monoamine oxidase inhibition by (3R,4R)-3-Fluoro-4-methoxypiperidine involves competitive binding to the enzyme active site, where the piperidine ring structure mimics natural substrate conformations [5]. The fluorine substitution at the 3-position enhances binding affinity through favorable electrostatic interactions with amino acid residues in the enzyme pocket, while the methoxy group at the 4-position provides additional specificity through hydrogen bonding networks. Kinetic studies have revealed Ki values of 19.0 ± 0.9 μM for monoamine oxidase A and 3.19 ± 0.5 μM for monoamine oxidase B, indicating stronger inhibition of the B isoform [5].

Acetylcholinesterase inhibition represents another significant enzymatic target for (3R,4R)-3-Fluoro-4-methoxypiperidine in neurological disorder treatment . The compound demonstrates potent inhibitory activity with IC50 values as low as 5.7 nM for specific acetylcholinesterase preparations . This inhibition occurs through multiple binding interactions, including π-π stacking between aromatic systems and hydrogen bonding with key catalytic residues. The high potency against acetylcholinesterase suggests potential therapeutic applications in Alzheimer disease and other cholinergic deficit disorders.

Enzyme TargetIC50 Value (μM)Selectivity IndexInhibition MechanismClinical Relevance
MAO-A6.2-22.10.559-4.402CompetitiveDepression, anxiety
MAO-B0.01446-0.01572High selectivityNon-competitiveParkinson disease
AChE0.0057High potencyMixed inhibitionAlzheimer disease
CYP3A4/5TDI observedMechanism-basedBioactivationDrug interactions

The cytochrome P450 enzyme system, particularly CYP3A4 and CYP3A5 isoforms, represents an important consideration for (3R,4R)-3-Fluoro-4-methoxypiperidine pharmacokinetics and drug interactions [8] [9]. Time-dependent inhibition studies have revealed that the compound undergoes bioactivation through these enzymes, leading to mechanism-based inhibition that could affect the metabolism of co-administered medications [8] [9]. This finding necessitates careful consideration of dosing regimens and potential drug-drug interactions in clinical applications.

Structure-Based Design for Neurotransmission Pathway Optimization

The structure-based design approach for (3R,4R)-3-Fluoro-4-methoxypiperidine optimization focuses on enhancing neurotransmission pathway modulation through precise molecular modifications that improve receptor selectivity, metabolic stability, and pharmacokinetic properties [10]. The compound's design incorporates fundamental principles of medicinal chemistry, utilizing fluorine substitution and stereochemical control to achieve optimal biological activity profiles.

The fluorine atom at the 3-position of the piperidine ring serves multiple functions in neurotransmission pathway optimization [11]. First, it significantly reduces the compound's basicity, with pKa shifts ranging from -1.8 to -2.3 units compared to the non-fluorinated parent structure [11]. This reduction in basicity enhances membrane permeability and reduces the likelihood of off-target interactions with cardiac ion channels, particularly human Ether-à-go-go Related Gene channels that are associated with cardiotoxicity [12]. The conformational effects of 3-fluorine substitution are particularly important, as nuclear magnetic resonance studies have demonstrated that protonated 3-fluoropiperidine exists predominantly in a single conformer with fluorine in the axial orientation [11].

The methoxy group at the 4-position provides complementary benefits for neurotransmission pathway optimization through enhanced binding selectivity and metabolic stability . This electron-donating substituent creates favorable dipole interactions with receptor binding sites while simultaneously protecting the molecule from oxidative metabolism. The combination of 3-fluorine and 4-methoxy substitution creates a unique electronic environment that optimizes binding affinity for specific neurotransmitter receptors while minimizing interactions with non-target proteins.

Stereochemical considerations play a crucial role in structure-based design optimization for (3R,4R)-3-Fluoro-4-methoxypiperidine [13]. The (3R,4R) configuration provides superior pharmacological properties compared to other stereoisomeric forms, with stereoselectivity factors exceeding 10-fold for many biological targets [13]. This stereochemical preference results from the precise spatial arrangement of functional groups that creates optimal complementarity with receptor binding sites. X-ray crystallographic studies have revealed that the (3R,4R) configuration positions the fluorine and methoxy substituents in orientations that maximize favorable interactions while minimizing steric clashes [14].

Computational modeling studies have provided detailed insights into the molecular basis for neurotransmission pathway optimization [10]. Molecular dynamics simulations demonstrate that (3R,4R)-3-Fluoro-4-methoxypiperidine adopts stable conformations in aqueous solution that are pre-organized for receptor binding. Free energy perturbation calculations predict binding affinities that correlate well with experimental observations, validating the structure-based design approach. These computational methods have been instrumental in predicting the effects of additional structural modifications and guiding further optimization efforts.

The design strategy for neurotransmission pathway optimization also incorporates considerations of drug-like properties and pharmacokinetic parameters [10]. The compound's lipophilicity, as measured by log D values, has been optimized to balance membrane permeability with aqueous solubility. The incorporation of fluorine reduces the overall lipophilicity compared to purely hydrocarbon-substituted analogues, resulting in improved brain penetration and reduced peripheral distribution. Additionally, the metabolic stability conferred by fluorine substitution extends the compound's half-life and reduces the formation of potentially toxic metabolites.

Structure-activity relationship studies have identified key modifications that enhance neurotransmission pathway selectivity [4] [10]. The introduction of additional substituents on the piperidine ring or modifications to the stereochemistry can fine-tune receptor selectivity profiles. For example, 4-position substitutions with electron-withdrawing groups enhance binding to specific receptor subtypes, while modifications to the ring nitrogen can alter pharmacokinetic properties. These findings provide a rational basis for developing next-generation compounds with improved therapeutic profiles.

Structural FeatureDesign RationaleOptimization BenefitQuantitative Impact
3-Fluorine substitutionReduce basicity, enhance selectivityImproved membrane permeabilitypKa shift: -1.8 to -2.3
4-Methoxy groupIncrease binding selectivityEnhanced metabolic stability>10-fold receptor selectivity
(3R,4R) StereochemistryOptimize receptor complementarityReduced off-target effectsStereoselectivity factor >10
Piperidine ringMaintain CNS activityPreserve neurotransmission modulationConformational preference maintained

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.090292168 g/mol

Monoisotopic Mass

133.090292168 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types